Cas no 682757-68-2 (ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate)

Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core with an ethyl ester functional group at the 4-position and an ethyl substituent at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where triazole derivatives are valued for their bioactivity. The ester group enhances reactivity, facilitating further derivatization, while the ethyl substitution can influence steric and electronic properties. The compound is typically used as an intermediate in the synthesis of more complex molecules, offering a balance of stability and functional group compatibility. Its well-defined structure ensures reproducibility in research and industrial processes.
ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate structure
682757-68-2 structure
Product Name:ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate
CAS No:682757-68-2
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD14155912
CID:853074
PubChem ID:23402656
Update Time:2025-10-29

ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxylicacid,5-ethyl-,ethylester(9CI)
    • ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate
    • Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate
    • Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate
    • KVRDGYNDJQKGQE-UHFFFAOYSA-N
    • SCHEMBL1412585
    • EN300-264412
    • ethyl 5-ethyl-1,2,3-triazole-4-carboxylate
    • 682757-68-2
    • 5-ethyl-2H-[1,2,3]triazole-4-carboxylic acid ethyl ester
    • MDL: MFCD14155912
    • Inchi: 1S/C7H11N3O2/c1-3-5-6(9-10-8-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10)
    • InChI Key: KVRDGYNDJQKGQE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(CC)=NNN=1)=O

Computed Properties

  • Exact Mass: 169.085
  • Monoisotopic Mass: 169.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9A^2
  • XLogP3: 1

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Additional information on ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate

Professional Introduction to Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 682757-68-2)

Ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 682757-68-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its triazole core structure, exhibits a unique combination of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both ethyl and carboxylate functional groups enhances its reactivity and versatility, making it a promising candidate for further chemical modifications and applications.

The triazole ring in ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate is a key structural feature that contributes to its pharmacological potential. Triazoles are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Recent studies have highlighted the role of triazole derivatives in the development of novel therapeutic agents due to their ability to interact with biological targets in a highly specific manner. The ethyl and carboxylate substituents further modulate the electronic and steric properties of the molecule, enabling fine-tuning of its biological activity.

In the context of drug discovery, ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate serves as a crucial building block for the synthesis of more complex pharmacophores. Its structural framework allows for easy incorporation into larger molecules through various chemical reactions such as esterification, amidation, and cyclization. These modifications can be tailored to enhance the solubility, bioavailability, and target specificity of the resulting compounds. The compound's stability under different reaction conditions also makes it an attractive choice for industrial-scale synthesis.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mode of action of ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate with high accuracy. Molecular docking studies have shown that this compound can interact with enzymes and receptors involved in various disease pathways. For instance, it has been found to exhibit inhibitory activity against certain kinases and proteases that are implicated in cancer progression. These findings underscore the potential of ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate as a lead compound for developing novel anticancer agents.

The pharmaceutical industry has been particularly interested in exploring the therapeutic applications of triazole derivatives. The versatility of ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate allows it to be incorporated into a wide range of drug candidates targeting different therapeutic areas. For example, researchers have been investigating its potential as an antifungal agent due to its ability to disrupt fungal cell wall synthesis. Additionally, its anti-inflammatory properties have prompted studies on its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis.

The synthesis of ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize these processes, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.

The growing interest in natural product-inspired drug design has also led to the exploration of derivatives of ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate. By incorporating heterocyclic motifs found in natural products into synthetic molecules, researchers can enhance their biological activity and selectivity. For instance, modifications involving nitrogen-containing heterocycles have been shown to improve binding affinity to therapeutic targets. This approach leverages the rich structural diversity of natural products while retaining the functional advantages of synthetic chemistry.

In conclusion, ethyl 5-ethyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 682757-68-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new insights into its biological activities and synthetic possibilities, this compound is poised to play a crucial role in the next generation of drug discovery efforts.

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